

Technical Guide: Bioequivalence Assessment of Generic Fingolimod (0.5 mg)

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Compound of Interest

Compound Name: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

CAS No.: 746594-44-5

Cat. No.: B1337438

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Executive Summary & Mechanism of Action

Fingolimod (FTY720) is a sphingosine 1-phosphate (S1P) receptor modulator indicated for relapsing forms of multiple sclerosis (MS).^[1] Unlike traditional pharmacokinetics, Fingolimod is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 to form the active metabolite, fingolimod-phosphate.

For the drug development scientist, this presents a dual challenge:

- **Pharmacokinetic Complexity:** The drug has an exceptionally long elimination half-life (of 6–9 days), complicating crossover study designs due to the risk of carryover.^{[2][3]}
- **Safety Profile:** The "first-dose effect" (transient bradycardia) mandates rigorous safety monitoring protocols during bioequivalence (BE) studies, even in healthy volunteers.^[4]

This guide outlines a scientifically robust, regulatory-compliant framework for demonstrating bioequivalence of generic Fingolimod 0.5 mg capsules against the reference listed drug (RLD),

Gilenya®.

Strategic Study Design: Crossover vs. Parallel

The choice of study design is the single most critical decision in Fingolimod BE testing. Regulatory bodies diverge on the acceptance of truncated AUC and parallel designs.

Decision Matrix: Regulatory Alignment

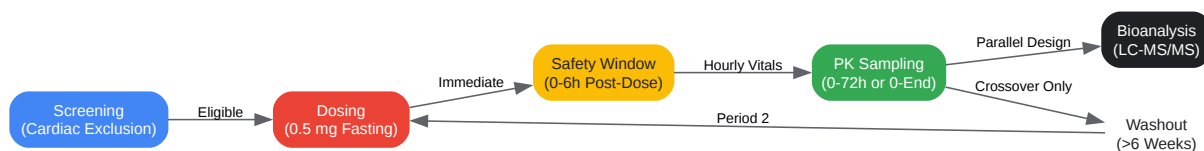
Feature	FDA (US) Approach	EMA (EU) Approach
Design Type	Crossover (Preferred) or Parallel	Parallel (Accepted & Common)
Washout Period	Critical: Must be >5x half-life (rec. 6–10 weeks)	N/A (for Parallel)
PK Endpoints	Parent (Primary); Metabolite (Supportive)	Parent (Primary)
Analyte	Fingolimod & Fingolimod-phosphate	Fingolimod
Truncated AUC	accepted for long half-life drugs	accepted

Recommended Protocol: Single-Dose, Fasting

Given the logistical burden of a 2-month washout in crossover designs, a Parallel Design is often scientifically pragmatic for global submissions, provided the sample size is powered sufficiently to account for inter-subject variability. However, if a Crossover design is chosen to reduce subject numbers, a washout of minimum 6 weeks is mandatory.

Study Workflow Diagram

The following diagram illustrates the critical "First-Dose Observation" window required for subject safety.



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Caption: Workflow emphasizing the critical 6-hour cardiac monitoring window post-administration.

Safety Protocol: The "First-Dose" Monitor

Fingolimod causes a dose-dependent reduction in heart rate (HR) within 6 hours of dosing. In a BE study context involving healthy volunteers, safety is paramount.

Mandatory Safety Algorithm:

- Exclusion Criteria: Screen for QT prolongation (>450 ms males, >470 ms females), history of MI, or AV block.
- Pre-Dose Baseline: 12-lead ECG and vitals (triplicate measurements).
- Active Monitoring (0–6 Hours):
 - Hourly pulse and blood pressure measurements.[4][5][6]
 - Continuous real-time ECG monitoring is recommended.[4][6]
- Discharge Criteria: Subjects can only be discharged after 6 hours if HR is lowest at the 6-hour mark and shows evidence of recovery. If HR is still declining, monitoring must continue. [6]

Bioanalytical Methodology (LC-MS/MS)

Quantification requires high sensitivity due to the low therapeutic dose (0.5 mg). The assay must distinguish between the parent drug and its phosphorylated metabolite.

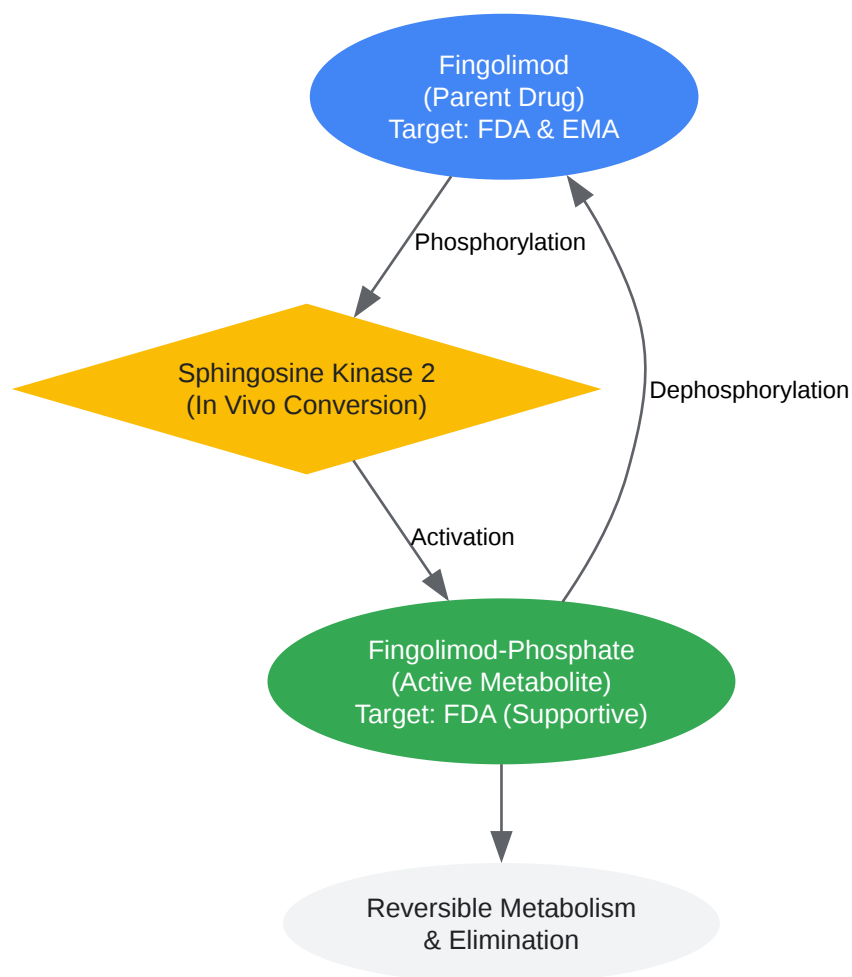
Technical Challenges & Solutions

- Analyte: Fingolimod (Parent) and Fingolimod-phosphate (Active Metabolite).[1][5][7][8][9][10]
- Matrix: Whole Blood (preferred over plasma due to distribution into erythrocytes).
- Instrumentation: LC-MS/MS with Electrospray Ionization (ESI+).[8]
- Separation: Critical to prevent in-source fragmentation of the phosphate metabolite back into the parent drug, which would overestimate parent concentrations.

Validated Method Parameters:

Parameter	Specification	Rationale
Extraction	Protein Precipitation (ACN:MeOH) or LLE	High recovery (>85%) required for low-dose detection.
LLOQ	0.3 ng/mL (Parent)	Sufficient to define the absorption phase and terminal tail.
Linearity	0.3 – 150 ng/mL	Covers (~1.3 ng/mL) and accumulation.
Internal Standard	Fingolimod-d4	Deuterated IS compensates for matrix effects in whole blood.

Metabolic Pathway & Detection



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Caption: Reversible phosphorylation pathway.[9] FDA requires measurement of both parent and metabolite.

Comparative Performance Analysis

The following data represents a synthesis of bioequivalence results from approved generic formulations (e.g., based on Public Assessment Reports like Fingolimod Biocon and Fingolimod Denk). It demonstrates the statistical equivalence required.

Study Conditions: Fasting, Single Dose (0.5 mg x 3 or 0.5 mg x 1 depending on assay sensitivity). Design: Parallel, N=53 healthy subjects.

Table 1: Comparative Pharmacokinetic Data (Test vs. Reference)

PK Parameter	Test Formulation (Mean ± SD)	Reference (Gilenya®) (Mean ± SD)	Ratio (T/R) %	90% Confidence Interval	Result
(ng/mL)	1.38 ± 0.25	1.34 ± 0.24	103.0	95.0 – 112.0	Pass
(pg[11]·h/mL)	76,547 ± 14,968	74,639 ± 11,872	102.0	94.0 – 111.0	Pass
(h)	18.0 (10–34)	20.0 (10–34)	N/A	N/A	Comparable

Interpretation:

- : The test formulation shows a peak exposure within 3% of the innovator.
- : The extent of absorption is nearly identical. Note the use of truncated AUC () which is acceptable for drugs with very long half-lives to shorten the hospitalization/sampling period, as the absorption phase is fully captured within 72 hours.
- Variability: Intra-subject variability for Fingolimod is generally low (<20%), allowing for reasonable sample sizes even in parallel designs.

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